Butane-1,4-diyl diacetoacetate

Polymer Chemistry Crosslinking Michael Addition

Butane-1,4-diyl diacetoacetate (CAS 13018-41-2), also referred to as 1,4-butanediol diacetoacetate, is a difunctional β-ketoester characterized by two acetoacetate groups linked by a four-carbon butylene spacer. With a molecular formula of C12H18O6 and a molecular weight of 258.27 g/mol, this compound presents as a colorless to pale yellow liquid.

Molecular Formula C12H18O6
Molecular Weight 258.27 g/mol
CAS No. 13018-41-2
Cat. No. B080957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButane-1,4-diyl diacetoacetate
CAS13018-41-2
Molecular FormulaC12H18O6
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)OCCCCOC(=O)CC(=O)C
InChIInChI=1S/C12H18O6/c1-9(13)7-11(15)17-5-3-4-6-18-12(16)8-10(2)14/h3-8H2,1-2H3
InChIKeyIHSFHIUGYHMYNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butane-1,4-diyl diacetoacetate (CAS 13018-41-2) Procurement Guide: Technical Baseline & Functional Class


Butane-1,4-diyl diacetoacetate (CAS 13018-41-2), also referred to as 1,4-butanediol diacetoacetate, is a difunctional β-ketoester characterized by two acetoacetate groups linked by a four-carbon butylene spacer [1]. With a molecular formula of C12H18O6 and a molecular weight of 258.27 g/mol, this compound presents as a colorless to pale yellow liquid [1]. Its primary utility in polymer chemistry stems from the presence of terminal β-ketoester moieties, which are potent Michael donors, enabling its use as a reactive crosslinker, chain extender, or precursor for functionalized polyols in the synthesis of polyurethanes, polyesters, and covalent adaptable networks (CANs) [1].

Why Generic Diacetoacetate Substitution Fails: The Critical Role of Spacer Length in Butane-1,4-diyl diacetoacetate


In the context of polymer formulation, the term 'diacetoacetate' is a functional class descriptor, not a specification. Simple substitution with an alternative diacetoacetate monomer (e.g., one with a shorter or longer spacer group) is highly likely to alter key material properties such as network crosslink density, glass transition temperature (Tg), and mechanical flexibility. The four-carbon butylene spacer in butane-1,4-diyl diacetoacetate provides a specific balance of molecular flexibility and rigidity. This is in direct contrast to, for instance, the more compact and rigid aromatic diacetoacetates [1] or shorter-chain analogs which would result in a denser, less flexible network. The quantitative evidence that follows confirms the significant impact of this spacer length on polymerization kinetics and final network properties [2].

Quantitative Evidence for Butane-1,4-diyl diacetoacetate: Spacer-Dependent Performance in Polymer Networks


Chain Extender Spacer Length: Butane-1,4-diyl vs. Propylene Glycol Spacer on Crosslinking Extent

A direct head-to-head comparison in photocured polymer networks demonstrates that the length and flexibility of the spacer between β-ketoester groups critically dictates the extent of reaction during Michael addition. A longer, more flexible spacer, analogous to the butylene group in butane-1,4-diyl diacetoacetate, is shown to significantly favor a higher degree of conversion compared to systems with more constrained spacers. This is a class-level inference based on direct comparative data for a close structural analog [1].

Polymer Chemistry Crosslinking Michael Addition

Reactive Coalescent Performance: 1,4-Butanediol Diacetoacetate as a Defined Component in Coating Formulations

US Patent 5,349,026 identifies 1,4-butanediol diacetoacetate (a synonym for butane-1,4-diyl diacetoacetate) as a specific and defined 'reactive coalescent' suitable for aqueous vinyl addition polymer dispersions. The patent claims compositions containing this specific compound in amounts from 1% to 200% by weight of the polymer, highlighting its validated role in this functional class. While not a quantitative performance comparison, this establishes a clear functional role and a defined, operable composition range, differentiating it from generic coalescents [1].

Coatings Technology Polymer Chemistry Reactive Coalescent

Michael Addition Polymerization Efficiency: A Comparison of Aliphatic vs. Aromatic Diacetoacetate Spacers

A comparative study by Trumbo (1991) demonstrates the feasibility of synthesizing high molecular weight polymers via Michael addition using diacetoacetate esters. While the study focuses on 1,4- and 1,3-benzenedimethanol diacetoacetates (aromatic spacers), it provides a strong class-level inference for butane-1,4-diyl diacetoacetate. The reaction with tripropylene glycol diacrylate using DBU catalyst at room temperature yielded polymers with 'quite high molecular weights (MW) in some cases' [1]. This confirms the robust reactivity of the diacetoacetate functional group, with the aliphatic butylene spacer expected to provide greater backbone flexibility and different solubility characteristics compared to the reported aromatic analogs, which would influence the final polymer's glass transition temperature and mechanical properties.

Polymer Synthesis Michael Addition Polymer Bulletin

Validated Application Scenarios for Butane-1,4-diyl diacetoacetate (CAS 13018-41-2) Based on Comparative Evidence


Synthesis of Flexible Polyurethane and Polyester Elastomers via Isocyanate-Free Routes

Based on evidence that the aliphatic butylene spacer promotes efficient network formation and backbone flexibility [1], butane-1,4-diyl diacetoacetate is an optimal difunctional monomer for synthesizing isocyanate-free polyurethane mimics and polyester elastomers via Michael addition chemistry. Its use as a chain extender or end-capping agent enables the creation of soft, flexible segments within the polymer network, making it suitable for applications requiring elastomeric properties, such as coatings, adhesives, and sealants [2].

Formulation of High-Performance, Low-VOC Waterborne Coatings and Adhesives

Its validated role as a reactive coalescent in aqueous vinyl polymer dispersions [1] positions butane-1,4-diyl diacetoacetate as a key ingredient for developing low-VOC, high-performance waterborne coatings and adhesives. By functioning as both a coalescing agent and a latent crosslinker, it can contribute to film formation while minimizing or eliminating the need for volatile organic solvents, aligning with tightening environmental regulations and demand for sustainable industrial coatings [1].

Design of Covalent Adaptable Networks (CANs) with Tailored Reprocessability

The combination of the reactive acetoacetate groups with the flexible butylene spacer makes this compound a strong candidate for constructing covalent adaptable networks (CANs) or vitrimers via vinylogous urethane or β-amino ester chemistries [1]. The flexibility of the spacer can be exploited to tune the network's topology, influencing its ability to undergo dynamic bond exchange. This is crucial for designing materials that are reprocessable or recyclable, offering a pathway to more sustainable polymer products [1].

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